N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
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Description
N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H25BrN2O3S and its molecular weight is 465.41. The purity is usually 95%.
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Scientific Research Applications
Chemical Toxicology and Biological Effects
The literature suggests a broad interest in the toxicological aspects and biological effects of related acetamide compounds. Kennedy (2001) discusses the biological consequences of exposure to acetamide and its derivatives, highlighting the commercial importance and varied biological responses among these chemicals. This review could provide insights into the toxicological profiles and biological effects of structurally similar compounds like N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide, offering a basis for understanding its potential biological interactions and applications (Kennedy, 2001).
Advanced Oxidation Processes and Environmental Implications
Qutob et al. (2022) delve into the advanced oxidation processes (AOPs) used for treating acetaminophen, a compound related to acetamide, from aqueous mediums. The review sheds light on the degradation pathways, by-products, and biotoxicity of these processes. Understanding these mechanisms could be crucial for grasping the environmental implications and degradation pathways of this compound, especially if it finds applications in environmental or pharmaceutical sectors (Qutob et al., 2022).
Environmental Protection and Adsorptive Elimination
Igwegbe et al. (2021) discuss the adsorptive elimination of acetaminophen from water, providing insights into the adsorption mechanisms and the efficiency of various adsorbents. The parallels between acetaminophen and acetamide compounds suggest that the findings could offer valuable information on the potential environmental applications of this compound in water treatment or pollution control (Igwegbe et al., 2021).
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3S/c1-15-6-9-19(10-7-15)28(26,27)24-12-4-3-5-18(24)14-21(25)23-17-8-11-20(22)16(2)13-17/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUASGLSRQDLZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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